molecular formula C18H14N4O3 B14311309 2,2'-[Oxybis(methylene)]bis(5-phenyl-1,3,4-oxadiazole) CAS No. 111950-90-4

2,2'-[Oxybis(methylene)]bis(5-phenyl-1,3,4-oxadiazole)

Cat. No.: B14311309
CAS No.: 111950-90-4
M. Wt: 334.3 g/mol
InChI Key: IVSHXLYGKGMSQR-UHFFFAOYSA-N
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Description

2,2’-[Oxybis(methylene)]bis(5-phenyl-1,3,4-oxadiazole) is a heterocyclic compound that belongs to the oxadiazole family. Oxadiazoles are known for their stability and diverse applications in various fields such as medicine, agriculture, and materials science. This compound, in particular, is characterized by its unique structure, which includes two oxadiazole rings connected by an oxybis(methylene) bridge and substituted with phenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-[Oxybis(methylene)]bis(5-phenyl-1,3,4-oxadiazole) typically involves the cyclization of Schiff bases derived from the condensation of aldehydes and acetophenones with acid hydrazides. The cyclization process yields the oxadiazole derivatives .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar cyclization reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,2’-[Oxybis(methylene)]bis(5-phenyl-1,3,4-oxadiazole) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can alter the oxadiazole rings or the phenyl groups.

    Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups onto the phenyl rings.

Scientific Research Applications

2,2’-[Oxybis(methylene)]bis(5-phenyl-1,3,4-oxadiazole) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2’-[Oxybis(methylene)]bis(5-phenyl-1,3,4-oxadiazole) involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with metal ions and its potential to interact with biological macromolecules such as proteins and nucleic acids. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-[Oxybis(methylene)]bis(5-phenyl-1,3,4-oxadiazole) is unique due to its specific combination of oxadiazole rings and phenyl groups, which confer distinct chemical and physical properties. Its stability, reactivity, and potential biological activities make it a valuable compound for various applications in research and industry.

Properties

CAS No.

111950-90-4

Molecular Formula

C18H14N4O3

Molecular Weight

334.3 g/mol

IUPAC Name

2-phenyl-5-[(5-phenyl-1,3,4-oxadiazol-2-yl)methoxymethyl]-1,3,4-oxadiazole

InChI

InChI=1S/C18H14N4O3/c1-3-7-13(8-4-1)17-21-19-15(24-17)11-23-12-16-20-22-18(25-16)14-9-5-2-6-10-14/h1-10H,11-12H2

InChI Key

IVSHXLYGKGMSQR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)COCC3=NN=C(O3)C4=CC=CC=C4

Origin of Product

United States

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